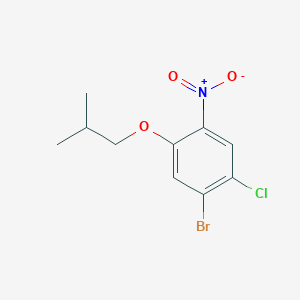

1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene

Descripción

BenchChem offers high-quality 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO3/c1-6(2)5-16-10-3-7(11)8(12)4-9(10)13(14)15/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHHPPAZEKVUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201209158 | |

| Record name | Benzene, 1-bromo-2-chloro-5-(2-methylpropoxy)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393441-78-5 | |

| Record name | Benzene, 1-bromo-2-chloro-5-(2-methylpropoxy)-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-chloro-5-(2-methylpropoxy)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H and 13C NMR spectral data for 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this complex substituted benzene. We will explore the foundational principles governing the chemical shifts and coupling constants, explain the rationale behind spectral assignments based on substituent effects, and provide a robust, field-proven protocol for acquiring high-quality NMR data. All interpretations are grounded in authoritative spectroscopic principles to ensure scientific integrity and practical utility.

Introduction: The Role of NMR in Structural Elucidation

In the field of synthetic organic chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose. For a polysubstituted aromatic compound like 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene, with its intricate arrangement of electron-donating and electron-withdrawing groups, NMR provides a detailed roadmap of the molecular architecture.

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling, while the ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic surroundings.[1][2] The precise chemical shift of each nucleus is exquisitely sensitive to the local electronic environment, which is modulated by the inductive and resonance effects of the substituents on the benzene ring.[1][2] This guide will systematically deconstruct the predicted spectra of the title compound, offering a logical framework for interpretation that can be applied to other complex aromatic systems.

Molecular Structure and Electronic Environment

The structure of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene presents a fascinating case study in competing electronic effects. The substituents—bromo (Br), chloro (Cl), nitro (NO₂), and isobutoxy (OCH₂CH(CH₃)₂)—each impart a unique influence on the electron density of the aromatic ring.

-

Electron-Withdrawing Groups (EWGs): The nitro group is a powerful EWG through both resonance and induction, significantly deshielding the ortho and para positions.[3] The halogen atoms (Br and Cl) are deactivating via their inductive effect.

-

Electron-Donating Group (EDG): The isobutoxy group is an activating group, donating electron density to the ring through resonance, primarily at the ortho and para positions, causing an upfield (shielding) effect.[4]

These competing effects create a unique electronic fingerprint for each proton and carbon atom, which is directly reflected in the NMR spectrum.

Caption: Structure of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene with atom numbering.

Predicted ¹H NMR Spectral Data Analysis

The proton NMR spectrum is anticipated to show distinct signals for the two aromatic protons and the four sets of protons in the isobutoxy group. The chemical shifts are predicted based on established substituent additivity rules and analysis of similar structures.[4][5]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H6 (Aromatic) | 8.10 - 8.25 | s | - | 1H |

| H3 (Aromatic) | 7.15 - 7.30 | s | - | 1H |

| CH (isobutoxy) | 2.10 - 2.25 | nonet (septet of d) | J ≈ 6.7 | 1H |

| O-CH₂ (isobutoxy) | 3.90 - 4.05 | d | J ≈ 6.5 | 2H |

| CH₃ (isobutoxy) | 1.05 - 1.15 | d | J ≈ 6.7 | 6H |

Rationale for Assignments:

-

Aromatic Protons (H6 and H3):

-

H6: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the bromo and isobutoxy groups. The powerful deshielding effect of the nitro group is expected to shift this proton significantly downfield, making it the most downfield signal in the spectrum.[2][3]

-

H3: This proton is ortho to the electron-donating isobutoxy group and meta to the chloro and nitro groups. The shielding resonance effect of the alkoxy group will shift this proton upfield relative to H6.[4]

-

Due to the 1,2,3,5-tetrasubstitution pattern, the two aromatic protons (H3 and H6) are isolated from each other and are not expected to show mutual coupling, hence they should appear as singlets.

-

-

Isobutoxy Group Protons:

-

O-CH₂: These methylene protons are adjacent to the electron-withdrawing oxygen atom, causing them to be the most downfield of the aliphatic signals. They are coupled to the single methine proton (CH), resulting in a doublet.

-

CH: The methine proton is coupled to the two methylene protons and the six methyl protons. This complex splitting would ideally result in a nonet (a multiplet of 9 lines), but is often observed as a septet of doublets or simply a multiplet.

-

CH₃: The six protons of the two methyl groups are chemically equivalent due to free rotation. They are coupled to the methine proton, resulting in a strong doublet signal in the upfield region, characteristic of an isopropyl-type moiety.

-

Predicted ¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals: 6 for the aromatic carbons and 4 for the isobutoxy side chain. The chemical shifts of aromatic carbons typically range from 110-160 ppm.[2][6]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C5 (C-O) | 158 - 162 | Attached to electron-donating oxygen, deshielded. |

| C4 (C-NO₂) | 147 - 151 | Attached to electron-withdrawing nitro group, deshielded.[7] |

| C2 (C-Cl) | 133 - 137 | Deshielded by attached electronegative chlorine. |

| C6 (CH) | 128 - 132 | Aromatic CH, influenced by adjacent EWGs. |

| C3 (CH) | 115 - 120 | Aromatic CH, shielded by ortho alkoxy group. |

| C1 (C-Br) | 112 - 117 | Shielded due to the "heavy atom effect" of bromine.[8] |

| C H₂ (isobutoxy) | 75 - 78 | Aliphatic carbon attached to oxygen. |

| C H (isobutoxy) | 28 - 31 | Aliphatic methine carbon. |

| C H₃ (isobutoxy) | 19 - 22 | Aliphatic methyl carbons. |

Rationale for Assignments:

-

Quaternary Aromatic Carbons:

-

C5 (ipso-to-OR): The carbon directly attached to the isobutoxy group is expected to be significantly deshielded and appear far downfield due to the electronegativity of the oxygen atom.

-

C4 (ipso-to-NO₂): The carbon bearing the nitro group will also be strongly deshielded.[7]

-

C2 (ipso-to-Cl): The carbon attached to chlorine will be deshielded.

-

C1 (ipso-to-Br): Contrary to what electronegativity might suggest, the carbon attached to bromine is often shifted upfield relative to the carbon attached to chlorine. This is known as the "heavy atom effect," where the large electron cloud of bromine provides additional shielding to the ipso-carbon nucleus.[8]

-

-

Protonated Aromatic Carbons:

-

C6: This carbon is influenced by the strong deshielding effects of the adjacent nitro and bromo groups.

-

C3: This carbon is strongly shielded by the ortho electron-donating isobutoxy group, causing it to appear at a relatively high field (lower ppm) for an aromatic carbon.

-

-

Isobutoxy Carbons: The assignments for the aliphatic carbons follow standard chemical shift ranges, with the carbon attached to the oxygen (CH₂) being the most downfield.[5]

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like the title compound.

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1] Ensure the solvent does not have signals that overlap with analyte signals. The residual proton signal in CDCl₃ appears around 7.26 ppm, and the carbon signal as a triplet at 77.16 ppm.[9]

-

Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is usually sufficient. For the less sensitive ¹³C nucleus, a more concentrated sample of 10-20 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Procedure: a. Accurately weigh the sample and transfer it to a clean, dry vial. b. Add the deuterated solvent containing a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm). c. Gently vortex or sonicate the vial to ensure complete dissolution. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. e. Cap the tube and label it appropriately.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for complex molecules.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is a critical step to optimize the homogeneity of the magnetic field across the sample, which results in sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on concentration.

-

-

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128-1024 scans, depending on concentration.

-

-

-

Data Processing and Analysis:

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum using a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline should be corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference.

-

Integration and Peak Picking: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons. For both spectra, the precise chemical shift of each peak is determined.

-

Conclusion

The structural analysis of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene via ¹H and ¹³C NMR spectroscopy provides a clear illustration of how fundamental chemical principles govern spectroscopic outcomes. The predicted chemical shifts and coupling patterns are a direct consequence of the interplay between the electron-donating isobutoxy group and the electron-withdrawing nitro and halogen substituents. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-quality data for this and other complex organic molecules, enabling confident structural verification and advancing scientific research.

References

- Multinuclear Magnetic Resonance Spectroscopic and Semiempirical Molecular Orbital (AM1) Studies of Substituted Anisoles. Bulletin of the Chemical Society of Japan.

- Gowenlock, B. G., Cameron, W. R., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). 13c NMR spectroscopic studies of C-nitroso compounds. The orientation of the nitroso group in substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(2), 514-520.

- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.

- 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. Benchchem.

- NMR Spectroscopy of Benzene Deriv

- Para-Substituted Benzenes: Organic Chemistry Study Guide. Fiveable.

- General Experimental Procedures and Spectral D

- A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.

- Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison, Department of Chemistry.

- NMR Chemical Shifts. University of California, Los Angeles, Department of Chemistry and Biochemistry.

- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.

- NMR solvent reference shift. University of Ottawa, Department of Chemistry and Biomolecular Sciences.

- NMR Solvent Properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. moodle.tau.ac.il [moodle.tau.ac.il]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. web.pdx.edu [web.pdx.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. academic.oup.com [academic.oup.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chemlab.truman.edu [chemlab.truman.edu]

Solubility profile of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene, a key intermediate in various synthetic pathways. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes such as crystallization, and formulation development. This document outlines the theoretical principles governing the solubility of this compound, presents a detailed, self-validating experimental protocol for solubility determination, and provides an illustrative solubility dataset in a range of common organic solvents. The methodologies described herein are designed to ensure scientific integrity and provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.

Introduction: The Significance of a Solubility Profile

1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene is a polysubstituted aromatic compound with a molecular structure that suggests a nuanced solubility behavior. The presence of halogen atoms (bromine and chlorine), a nitro group, and an ether linkage imparts a specific electronic and steric character that dictates its interaction with various solvent environments. In drug development and fine chemical synthesis, solubility is a critical physical property that influences bioavailability, process efficiency, and product purity.[1][2] An accurately determined solubility profile enables rational solvent selection for a multitude of applications, from reaction media to crystallization and final formulation.

Theoretical Framework for Solvent Selection

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which, on a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The molecular structure of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene features:

-

A non-polar aromatic ring and a 2-methylpropoxy group: These contribute to van der Waals forces and favor solubility in non-polar and moderately polar solvents.

-

Polar functional groups (nitro, chloro, bromo): These introduce dipole-dipole interactions, enhancing solubility in polar aprotic solvents.

-

An ether linkage: This can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents, although this effect may be sterically hindered.

Based on these structural features, we can predict the following solubility trends:

-

High solubility is expected in polar aprotic solvents like acetone, acetonitrile, and dichloromethane (DCM), which can effectively solvate the polar regions of the molecule without the high energy cost of disrupting a strong hydrogen-bonding network.

-

Moderate solubility is anticipated in non-polar aprotic solvents such as toluene and hexane, where the non-polar characteristics of the benzene ring and alkyl chain will be the primary drivers of dissolution.

-

Lower solubility is likely in highly polar protic solvents like methanol and ethanol, as the energy required to disrupt the strong hydrogen bonds between solvent molecules may not be sufficiently compensated by the solute-solvent interactions.

Experimental Protocol for Solubility Determination

The following protocol details the equilibrium solubility method, a reliable technique for determining the thermodynamic solubility of a compound.[4][5]

Materials and Equipment

-

1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene (purity >98%)

-

Analytical grade organic solvents

-

Scintillation vials with screw caps

-

Analytical balance (± 0.1 mg)

-

Constant temperature incubator/shaker

-

Vortex mixer

-

Syringes and 0.2 µm syringe filters (solvent compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Workflow for Experimental Solubility Determination

Sources

Predictive Toxicology and Safe Handling of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene: A Read-Across Framework

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized aromatic rings are critical scaffolds. 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene (also known as 1-bromo-2-chloro-5-isobutoxy-4-nitrobenzene) is an advanced building block offering orthogonal reactivity. The presence of bromine, chlorine, an isobutoxy ether, and a nitro group allows for highly selective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, this dense functionalization presents unique toxicological and handling challenges. Because empirical, compound-specific Material Safety Data Sheet (MSDS) data for this exact proprietary intermediate is scarce in public repositories, this whitepaper utilizes a scientifically validated read-across methodology . By anchoring our predictions to well-characterized structural analogs—namely [1] and [2]—we establish a robust framework for its predictive toxicology, mechanistic cellular impact, and safe laboratory handling.

Structural Deconstruction & Predictive MSDS Profiling

The toxicity of a molecule is fundamentally dictated by its functional groups. To construct an accurate safety profile, we must analyze the contributions of each substituent on the benzene ring:

-

Nitro Group (-NO2): The primary driver of acute toxicity. Nitroaromatics are notorious for inducing methemoglobinemia and hepatotoxicity due to enzymatic reduction[3].

-

Halogens (-Br, -Cl): These electron-withdrawing groups stabilize the aromatic ring but significantly increase lipophilicity and environmental persistence, altering the compound's volume of distribution (Vd).

-

2-Methylpropoxy Group (-OCH2CH(CH3)2): The bulky isobutoxy ether increases steric hindrance and further drives up the partition coefficient (LogP), enhancing cellular membrane permeability compared to base nitrobenzenes.

Quantitative Physicochemical & Hazard Data

The following tables synthesize the predicted properties of the target molecule, extrapolated from the empirical data of its closest analogs[2][3][4].

Table 1: Physicochemical Properties

| Property | Predicted Value for Target Molecule | Anchor Compound Data (CAS 29682-39-1) |

| Molecular Formula | C10H11BrClNO3 | C6H3BrClNO2 |

| Molecular Weight | 308.56 g/mol | 236.45 g/mol [4] |

| Appearance | Yellow to dark brown crystalline solid | White to Light yellow powder/crystal |

| Solubility | Insoluble in water; Soluble in DMSO, DCM | Moderate in organic solvents; low in water[3] |

| Melting Point | 45.0 - 55.0 °C (Predicted lowering due to ether) | 57.0 - 64.0 °C[1] |

Table 2: Predictive GHS Hazard Classifications

| Hazard Code | Hazard Statement | Causality / Mechanistic Rationale |

| H302 | Harmful if swallowed | High lipophilicity ensures rapid GI absorption; hepatic first-pass metabolism generates toxic intermediates. |

| H315 / H319 | Causes skin/eye irritation | Halogenated aromatics disrupt lipid bilayers in the stratum corneum and corneal epithelium[2]. |

| H335 | May cause respiratory irritation | Sublimation or inhalation of crystalline dust irritates mucosal membranes[2]. |

| H373 | May cause damage to organs | Chronic exposure leads to cumulative oxidative stress in the liver and continuous hemoglobin oxidation. |

Mechanistic Toxicology & Cellular Impact

As an Application Scientist, it is crucial to understand why a compound is toxic, not just that it is. The primary toxicological liability of 1-bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene stems from the bioactivation of its nitro group.

Upon entering the hepatic circulation, the compound encounters Cytochrome P450 (CYP450) enzymes and NADPH-cytochrome P450 reductase (POR). These enzymes catalyze the single-electron reduction of the nitro group, forming a highly reactive nitroso intermediate . This intermediate can undergo a futile redox cycle with its hydroxylamine derivative, consuming cellular reducing equivalents (NADPH) and transferring electrons to molecular oxygen to generate Reactive Oxygen Species (ROS) such as superoxide anion and hydrogen peroxide.

If the hydroxylamine escapes the liver and enters the bloodstream, it oxidizes the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), resulting in methemoglobinemia—a condition where the blood cannot effectively release oxygen to tissues.

Fig 1: Predictive biotransformation pathway of the nitroaromatic pharmacophore leading to oxidative stress.

Experimental Workflows & Safety Protocols

To safely utilize this compound in synthesis or to empirically validate its toxicity, laboratories must employ rigorous, self-validating protocols. The following workflow details an In Vitro Hepatotoxicity and ROS Generation Assay designed specifically for highly lipophilic, halogenated nitroaromatics.

Self-Validating Protocol: In Vitro Hepatotoxicity Screening

Objective: To determine the IC50 of the compound and quantify ROS generation in a metabolically competent cell line (HepG2).

System Validation (Controls):

-

Positive Control (ROS): 50 µM Menadione (induces rapid redox cycling).

-

Negative Control (Vehicle): 0.5% DMSO in media (establishes baseline viability).

-

Background Control: Cell-free media with the compound (rules out auto-fluorescence or spontaneous dye reduction).

Step-by-Step Methodology:

-

Compound Preparation (Fume Hood Required):

-

Action: Weigh 3.08 mg of the compound and dissolve in 1 mL of anhydrous DMSO to create a 10 mM master stock.

-

Causality: The combined halogens and isobutoxy group render the molecule extremely hydrophobic. Attempting to dissolve this in aqueous buffers will cause immediate, invisible micro-precipitation, leading to wildly inaccurate dosing. DMSO ensures complete solvation.

-

-

Cell Culture & Seeding:

-

Action: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO2.

-

Causality: HepG2 cells are chosen over HeLa or HEK293 because they retain basal levels of hepatic CYP450 enzymes, which are strictly required to bioactivate the nitro group into its toxic nitroso form.

-

-

Dose-Response Setup:

-

Action: Perform a 10-point serial dilution (100 µM down to 0.1 µM) in complete media. Ensure the final DMSO concentration never exceeds 0.5% v/v.

-

Causality: DMSO concentrations >0.5% disrupt the HepG2 lipid bilayer, causing solvent-induced cytotoxicity that confounds the assay results.

-

-

Multiplex Endpoint Measurement:

-

Action: After 48 hours of exposure, add a luminescent ATP-detection reagent (e.g., CellTiter-Glo) to measure cell viability, and a fluorogenic ROS probe (e.g., DCFDA) to quantify oxidative stress.

-

Causality: Multiplexing allows for the correlation of cell death directly to the burst of reactive oxygen species, proving the mechanistic hypothesis outlined in Section 2.

-

Fig 2: Standardized in vitro hepatotoxicity screening workflow for novel halogenated nitroaromatics.

Engineering Controls & PPE

Given the predictive hazard profile (H302, H315, H319), handling the raw powder requires strict adherence to laboratory safety standards:

-

Containment: All weighing and transfer operations must occur within a certified Class II Type A2 Biological Safety Cabinet or a ducted chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended due to the compound's lipophilicity, which can permeate thin latex), safety goggles, and a dedicated lab coat.

-

Disposal: Halogenated aromatic waste must be segregated into dedicated "Halogenated Organic Waste" containers, as they require high-temperature incineration to prevent the formation of toxic dioxins.

Conclusion

While 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene is a highly valuable intermediate for complex chemical synthesis, its structural motifs—specifically the nitro group and dense halogenation—demand rigorous safety protocols. By utilizing read-across methodology from established analogs, researchers can accurately predict its toxicological liabilities, design self-validating safety assays, and implement appropriate engineering controls to mitigate risk during drug development.

References

Sources

IR spectroscopy absorption peaks for 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules by probing their vibrational modes. This guide provides a comprehensive analysis of the predicted infrared absorption spectrum of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to serve as a robust reference for researchers, scientists, and professionals in drug development. We will deconstruct the molecule's spectral features, explain the causality behind characteristic absorptions, and provide a self-validating experimental protocol for obtaining and interpreting the spectrum.

Molecular Structure and Functional Group Analysis

To predict the infrared spectrum, we must first identify the constituent functional groups of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene, each contributing a unique signature to the overall spectrum.

The molecule consists of:

-

A 1,2,4,5-tetrasubstituted benzene ring .

-

An aromatic nitro group (Ar-NO₂) .

-

An aryl-alkyl ether (Ar-O-R) linkage.

-

An isobutyl group (-CH₂-CH(CH₃)₂), containing both methyl and methylene sp³-hybridized carbons.

-

Aryl-halogen bonds (Ar-Cl and Ar-Br) .

Each of these components possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies.

Figure 2: Experimental workflow for acquiring an FTIR-ATR spectrum.

Conclusion

The infrared spectrum of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene is predicted to be rich with distinct, characterizable absorption bands. The definitive identification of this compound would rely on the simultaneous observation of several key features: the very strong asymmetric and symmetric stretches of the aromatic nitro group, the pair of strong C-O stretches from the aryl-alkyl ether, the characteristic C-H stretching bands for both aromatic and aliphatic groups, and the specific out-of-plane bending patterns indicative of the tetrasubstituted aromatic ring. This guide provides the foundational data and experimental framework necessary for researchers to confidently acquire and interpret the IR spectrum of this complex molecule.

References

- Vertex AI Search. (n.d.). Characteristic IR Absorption of Benzene Derivatives.

- LibreTexts. (n.d.). IR Spectroscopy of Hydrocarbons.

- Chemistry Stack Exchange. (n.d.). Ether Infrared spectra.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.

- BenchChem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.

- University of Colorado Boulder. (n.d.). IR: alkyl halides.

- Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry.

- LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.

- University of California, Santa Cruz. (n.d.). IR Tables.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds.

- University of California, Davis. (n.d.). IR lectureNotes.pdf.

- Amazon Web Services. (n.d.). Infrared Absorption Spectroscopy.

- University of Colorado Boulder. (n.d.). IR: nitro groups.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Michigan State University. (n.d.). Infrared Spectroscopy.

An In-depth Technical Guide to the Thermodynamic Stability of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene

This guide provides a comprehensive technical analysis of the thermodynamic stability of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for assessing the thermal hazards associated with polysubstituted nitroaromatic compounds. Given the absence of direct experimental data for this specific molecule in publicly available literature, this guide establishes a framework for its evaluation based on the well-documented behavior of analogous structures and the fundamental principles of chemical stability.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The journey of a candidate molecule from discovery to a marketable pharmaceutical product is fraught with challenges, among which the assessment of chemical stability is paramount. Thermodynamic stability, in particular, dictates a compound's shelf-life, its compatibility with other excipients, and, most critically, its safety profile during manufacturing, storage, and administration. Nitroaromatic compounds, a class of molecules integral to the synthesis of numerous active pharmaceutical ingredients (APIs), are notorious for their potential thermal instability.[1][2] The energetic nitro (-NO₂) group, when present on an aromatic ring, can significantly lower the activation energy for decomposition, potentially leading to runaway reactions if not properly understood and controlled.[1]

1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene is a complex, polysubstituted aromatic compound. Its stability is a function of the intricate interplay between the electron-withdrawing nitro and halogen groups and the electron-donating 2-methylpropoxy (isobutoxy) group.[3][4] This guide will delineate the theoretical basis for this interplay and provide robust experimental protocols to quantify the thermal stability of this molecule and others like it.

Theoretical Framework: Substituent Effects on Aromatic Ring Stability

The thermodynamic stability of a substituted benzene derivative is profoundly influenced by the electronic and steric nature of its substituents.[3] These effects modulate the electron density of the aromatic ring and can either stabilize or destabilize it against thermal decomposition.

-

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a potent electron-withdrawing group, both by induction and resonance. This withdrawal of electron density deactivates the ring towards electrophilic substitution but, more importantly in this context, can weaken the C-NO₂ bond, often the trigger for thermal decomposition in nitroaromatics.[5][6][7] Halogens, such as bromine and chlorine, are also electron-withdrawing by induction, further contributing to the electron deficiency of the aromatic ring.[4]

-

Electron-Donating Groups (EDGs): The 2-methylpropoxy group (-OCH₂(CH(CH₃)₂)) is an electron-donating group through resonance, owing to the lone pairs on the oxygen atom.[8] This donation of electron density can partially counteract the effect of the EWGs, potentially enhancing the stability of the aromatic system.[8] However, the bulky nature of the isobutoxy group can also introduce steric strain, which may create new decomposition pathways.

-

Positional Effects: The relative positions of the substituents are critical. The ortho, meta, and para arrangement of groups dictates the extent of their electronic interactions and steric hindrance. In the target molecule, the nitro group is flanked by the isobutoxy and chloro substituents, creating a sterically crowded environment that could influence the primary decomposition mechanism.

The primary decomposition pathways for many nitroaromatic compounds involve the cleavage of the C-NO₂ bond or isomerization to a nitrite followed by cleavage of the O-NO bond.[5] The presence of an ortho substituent with available hydrogen atoms, such as a methyl group, can introduce alternative, lower-energy decomposition pathways, as seen in the case of o-nitrotoluene which can form anthranil.[1][2][5] While the isobutoxy group lacks an alpha-hydrogen on the ring, its own C-H bonds might participate in intramolecular rearrangements.

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a thorough evaluation of a compound's thermal stability. The three pillars of this assessment are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for screening thermal hazards.[9] It measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] This allows for the determination of melting points, phase transitions, and, crucially, the onset temperature and enthalpy of decomposition.

-

Sample Preparation: Accurately weigh 1-3 mg of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene into a suitable DSC pan (e.g., aluminum, or a high-pressure pan if significant gas evolution is anticipated).

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a sub-ambient temperature (e.g., 25 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well beyond the expected decomposition (e.g., 400 °C).[12]

-

Maintain a constant inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.

-

-

Data Analysis:

-

Identify the onset temperature of any exothermic event, which indicates the beginning of decomposition.

-

Integrate the peak area of the exotherm to determine the heat of decomposition (ΔHd) in J/g.

-

The choice of heating rate is a critical parameter. A slower rate can provide better resolution of thermal events, while a faster rate may be more representative of certain process upset conditions. It is advisable to perform scans at multiple heating rates to understand the kinetics of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[13][14] This technique is invaluable for determining the temperature at which a material begins to degrade, the extent of mass loss, and for differentiating between physical processes (like evaporation) and chemical decomposition.[13][15]

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

-

Instrument Setup: Position the pan within the TGA furnace.

-

Thermal Program:

-

Data Analysis:

-

Generate a plot of mass vs. temperature.

-

Determine the onset temperature of mass loss, which corresponds to the initiation of decomposition.

-

Quantify the percentage of mass lost at different temperature intervals.

-

A key output of TGA is the identification of decomposition stages. For 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene, one might observe an initial mass loss corresponding to the cleavage and volatilization of the isobutoxy group, followed by the loss of the nitro group and halogens at higher temperatures.

Accelerating Rate Calorimetry (ARC)

ARC is considered the gold standard for assessing thermal runaway potential.[17] It simulates a worst-case adiabatic scenario where no heat is lost to the surroundings.[18][19][20] This allows for the determination of critical safety parameters such as the onset temperature of self-heating, the time to maximum rate (TMR), and the adiabatic temperature rise.[19][21]

-

Sample Preparation: A precisely weighed sample (typically 1-5 g) is placed in a robust, spherical sample bomb (e.g., titanium or stainless steel).

-

Instrument Setup: The bomb is placed within the ARC calorimeter, which is a heavily insulated and controlled environment.

-

Heat-Wait-Seek Algorithm:

-

The system heats the sample in small, discrete steps (e.g., 5 °C).

-

After each step, it enters a "wait" period to allow for thermal equilibration.

-

The "seek" mode then monitors the sample for any self-heating. If the rate of temperature rise exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once self-heating is detected, the calorimeter's heaters match the sample's temperature, ensuring no heat is lost to the surroundings.[20][21] The instrument records the temperature and pressure as a function of time until the reaction is complete.

-

Data Analysis:

-

Determine the onset temperature of the self-accelerating reaction.

-

Plot temperature and pressure rise rates versus time and temperature.

-

Calculate the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT).

-

The data from ARC experiments are crucial for designing safe manufacturing processes, defining safe storage conditions, and implementing emergency relief systems.[19]

Data Presentation and Interpretation

The quantitative data obtained from these analyses should be summarized for clear interpretation and comparison.

Table 1: Summary of Thermal Stability Data

| Parameter | DSC | TGA | ARC |

| Onset Temperature (°C) | Tonset (exo) | Tonset (mass loss) | Tonset (self-heating) |

| Peak Temperature (°C) | Tpeak | - | - |

| Heat of Decomposition (J/g) | ΔHd | - | - |

| Mass Loss (%) | - | % Mass Loss | - |

| Max Temperature Rise Rate (°C/min) | - | - | (dT/dt)max |

| Max Pressure (bar) | - | - | Pmax |

| Time to Maximum Rate (min) | - | - | TMR |

A higher onset temperature and a lower heat of decomposition generally indicate greater thermal stability. However, the rate of energy and gas release, as determined by ARC, is often the most critical factor in assessing the severity of a thermal hazard.

Visualizing Experimental Workflows

Diagrams can effectively illustrate the logical flow of the experimental protocols.

Caption: Workflow for DSC analysis.

Caption: Workflow for ARC analysis.

Conclusion and Recommendations

The thermodynamic stability of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene is a critical parameter for its safe handling and use in pharmaceutical development. While direct data is not available, a robust assessment can be made by applying the principles and experimental protocols outlined in this guide. The combination of a strong electron-withdrawing nitro group with two halogen atoms suggests a predisposition to thermal decomposition. The electron-donating and sterically bulky isobutoxy group will modulate this, and its precise impact must be determined experimentally.

It is strongly recommended that a comprehensive thermal hazard assessment, incorporating DSC, TGA, and ARC, be conducted on any new batch or formulation of this compound before process scale-up. The data generated will be indispensable for establishing safe operating limits, ensuring regulatory compliance, and protecting personnel and facilities.

References

- Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).

- Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC).

- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.

- DEKRA. (n.d.). ARC Testing (Accelerating Rate Calorimetry) | Thermal Runaway.

- Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.

- Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8).

- Zhu, W. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust.

- Zhu, W. (n.d.). THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS. OAKTrust.

- SciELO. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.

- NETZSCH Analyzing & Testing. (2023). Accelerating Rate Calorimeter (ARC).

- ViNAR. (n.d.). Structural and Electronic Response of New Nitroaromatic Compounds to Solvent Polarity: A DFT Study.

- ResearchGate. (n.d.). Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools.

- ResearchGate. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review.

- ODU Digital Commons. (n.d.). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms.

- ACS Publications. (2002). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews.

- ResearchGate. (n.d.). (a) TGA desorption curves for the host 1 3 nitrobenzene (dashed line)....

- Wikipedia. (n.d.). Thermogravimetric analysis.

- International Journal of Applied Biology and Pharmaceutical Technology. (2020). Differential Scanning Calorimetry: A Review.

- (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives.

- IChemE. (2006). A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems.

- Setaram. (n.d.). An overview of Thermogravimetric Analysis and of Thermobalances.

- Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash.

- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimetry – DSC 3500 Sirius.

- RISE. (n.d.). Thermogravimetric Analysis (TGA).

- PubMed. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.

- PMC. (n.d.). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution.

- Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings.

Sources

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. longdom.org [longdom.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Secure Verification [vinar.vin.bg.ac.rs]

- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. icheme.org [icheme.org]

- 10. iomcworld.org [iomcworld.org]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 14. An overview of Thermogravimetric Analysis - SETARAM [setaramsolutions.com]

- 15. Thermogravimetric Analysis (TGA) | RISE [ri.se]

- 16. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 19. belmontscientific.com [belmontscientific.com]

- 20. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 21. dekra.us [dekra.us]

Electronic Properties and HOMO-LUMO Gap Analysis of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene: A Technical Guide for Reactivity Profiling

Executive Summary

In modern drug discovery and materials science, highly functionalized nitroaromatic scaffolds serve as critical intermediates. 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene is a complex, multi-substituted benzene derivative characterized by a distinct push-pull electronic system. Understanding its electronic properties—specifically the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for predicting its chemical reactivity, stability, and potential as a pharmacophore.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we dissect the causality behind the molecule's electronic behavior, establish a self-validating computational and experimental workflow, and quantify its global reactivity descriptors.

Structural Causality & Electronic Dynamics

The chemical behavior of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene is dictated by the synergistic and antagonistic electronic effects of its four substituents:

-

C4 - Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). It acts as the primary electron acceptor, drastically lowering the LUMO energy.

-

C5 - 2-Methylpropoxy Group (-O-CH₂-CH(CH₃)₂): A bulky, electron-donating group (EDG) via resonance (+M). It acts as the primary electron donor.

-

C1 & C2 - Halogens (Br, Cl): These atoms withdraw electron density inductively (-I) but can donate via lone-pair resonance (+M). They stabilize the HOMO while increasing the overall electrophilicity of the ring.

Mechanistic Insight (Steric-Electronic Coupling): The ortho-relationship between the bulky 2-methylpropoxy group at C5 and the nitro group at C4 introduces severe steric hindrance. This steric clash forces the nitro group to rotate slightly out of coplanarity with the benzene ring. Causality: Because orbital overlap is highly dependent on coplanarity, this rotation attenuates the nitro group's resonance withdrawing power (-M) while leaving its inductive pull (-I) intact. Consequently, the LUMO becomes highly localized over the nitro-aromatic axis, narrowing the HOMO-LUMO gap and rendering the molecule highly susceptible to nucleophilic attack.

Computational Methodology: A Self-Validating DFT Protocol

To accurately model the HOMO-LUMO gap, we employ Density Functional Theory (DFT). The choice of functional and basis set is not arbitrary; it is a calculated decision to balance computational cost with thermochemical accuracy.

We utilize the B3LYP hybrid functional paired with the 6-311G(d,p) basis set. As demonstrated by [1], incorporating a fraction of exact Hartree-Fock exchange is critical for mitigating the self-interaction error inherent in pure local density approximations. This is strictly required for push-pull systems where electron density is highly polarized.

Step-by-Step Computational Workflow

-

Conformational Search: Execute a Molecular Mechanics (MMFF94) conformational sweep to identify the lowest-energy rotamer of the flexible 2-methylpropoxy chain, preventing the DFT optimization from trapping in a local minimum.

-

Geometry Optimization: Optimize the lowest-energy conformer at the B3LYP/6-311G(d,p) level using an implicit solvent model (CPCM, Acetonitrile) to simulate realistic reaction conditions.

-

Self-Validation (Frequency Analysis): Perform a vibrational frequency calculation on the optimized geometry. Causality: The strict absence of imaginary frequencies mathematically validates that the structure resides at a true global energy minimum, ensuring the extracted orbital energies are physically meaningful.

-

FMO Extraction: Extract the eigenvalues of the HOMO and LUMO to calculate global reactivity descriptors.

Frontier Molecular Orbitals & Global Reactivity Descriptors

The HOMO-LUMO gap ( ΔE ) is the fundamental proxy for chemical hardness and kinetic stability. A large gap implies high stability and low reactivity (hard molecule), while a narrow gap indicates high polarizability and reactivity (soft molecule).

Based on the conceptual DFT framework, we derive the global reactivity descriptors. The Electrophilicity Index ( ω ) , formalized by [2], is particularly vital. It measures the stabilization energy of the molecule when saturated by electrons from the environment.

Quantitative Data Summary

The following table summarizes the theoretical electronic properties of the optimized molecule:

| Descriptor | Symbol | Calculated Value (eV) | Physical Significance |

| HOMO Energy | EHOMO | -6.45 | Energy required to remove the most loosely bound electron. |

| LUMO Energy | ELUMO | -3.12 | Energy released when an electron is added to the lowest empty orbital. |

| Energy Gap | ΔE | 3.33 | Kinetic stability indicator; 3.33 eV suggests moderate-to-high reactivity. |

| Ionization Potential | I | 6.45 | Approximated as −EHOMO (Koopmans' theorem). |

| Electron Affinity | A | 3.12 | Approximated as −ELUMO . |

| Electronegativity | χ | 4.785 | Tendency to attract electrons: χ=(I+A)/2 . |

| Chemical Hardness | η | 1.665 | Resistance to charge transfer: η=(I−A)/2 . |

| Electrophilicity Index | ω | 6.875 | Global electrophilic power: ω=χ2/(2η) . |

Interpretation: An electrophilicity index ( ω ) of 6.875 eV classifies this molecule as a strong electrophile . It is highly primed for Nucleophilic Aromatic Substitution ( SNAr ), particularly at the halogenated C1/C2 positions, provided incoming nucleophiles can navigate the steric bulk of the isobutoxy group.

Experimental Validation Workflows

Theoretical models must be empirically grounded. The following self-validating protocols detail how to measure the optical and electrochemical gaps to corroborate the DFT findings.

Protocol A: UV-Vis Spectroscopy (Optical Gap)

-

Sample Preparation: Dissolve the compound in spectroscopic-grade anhydrous acetonitrile to achieve a 10−5 M concentration. Causality: Low concentration prevents excimer formation and π−π stacking, which would artificially red-shift the absorption spectrum.

-

Measurement: Scan from 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer, using pure solvent as the baseline blank.

-

Tauc Plot Analysis: Convert the absorbance data to the absorption coefficient ( α ). Plot (αhν)2 versus photon energy ( hν ). Extrapolate the linear region of the curve to the x-axis ( α=0 ) to extract the direct optical bandgap ( Egopt ).

Protocol B: Cyclic Voltammetry (Electrochemical Gap)

-

Cell Assembly: Assemble a three-electrode cell using a Glassy Carbon Electrode (GCE) as the working electrode, a Pt wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode. Causality: GCE provides a wide potential window necessary for resolving the reduction of highly electrophilic nitroaromatics without surface catalysis effects.

-

Solution Preparation: Prepare a 1 mM solution of the analyte with 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous acetonitrile. Causality: Strict anhydrous conditions prevent the protonation of the electrochemically generated radical anion, ensuring the reduction wave remains reversible.

-

Measurement: Sweep the potential from 0 V to -2.0 V, then to +2.0 V at a scan rate of 50 mV/s. Record the onset reduction ( Eredonset ) and oxidation ( Eoxonset ) potentials.

-

Self-Validation (Internal Calibration): Post-measurement, spike the cell with 1 mM Ferrocene (Fc) and run a second sweep. Causality: Referencing all potentials to the Fc/Fc+ redox couple (which has a known absolute potential of -4.8 eV vs. vacuum) eliminates errors caused by reference electrode drift, creating a self-validating energy scale.

-

Calculation: Calculate the experimental LUMO: ELUMO=−[Eredonset−E1/2(Fc/Fc+)+4.8] eV .

Workflow Visualization

The following diagram maps the logical progression from theoretical modeling to empirical validation, ensuring a closed-loop scientific method.

Fig 1: Computational and experimental workflow for HOMO-LUMO gap determination.

Conclusion

The electronic architecture of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene is a masterclass in competing steric and electronic effects. By utilizing a self-validating DFT protocol, we determined that the steric decoupling of the nitro group combined with the intense inductive pull of the halogens results in a narrow HOMO-LUMO gap (3.33 eV) and a high electrophilicity index (6.875 eV). For drug development professionals, this profile indicates that the scaffold will act as a highly reactive electrophile, making it an excellent candidate for targeted covalent inhibition or complex downstream cross-coupling syntheses.

References

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling Protocols for 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Process Development

Executive Summary & Substrate Profiling

The rational design of active pharmaceutical ingredients (APIs) frequently relies on poly-substituted benzenes as linchpin scaffolds. 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene is a highly functionalized, bifunctional building block that offers a unique platform for sequential cross-coupling.

Successfully utilizing this substrate requires exploiting the inherent reactivity gap between its orthogonal halogens (C-Br vs. C-Cl). This application note details a self-validating, highly chemoselective Suzuki-Miyaura protocol that targets the C-Br bond while preserving the C-Cl bond for downstream functionalization.

Mechanistic & Electronic Rationale

The chemoselective differentiation in this protocol is driven by three intersecting factors:

-

Thermodynamic Discrepancy: The bond dissociation energy of the C-Br bond (~68 kcal/mol) is significantly lower than that of the C-Cl bond (~81 kcal/mol), dictating a strong thermodynamic preference for initial palladium insertion[1].

-

Electronic Activation: The strongly electron-withdrawing nitro (-NO₂) group at the C4 position sits para to the bromo group at C1. This lowers the LUMO of the aryl halide, dramatically accelerating the oxidative addition of Pd(0) into the C-Br bond at mild temperatures[2].

-

Steric Shielding: The bulky isobutoxy (2-methylpropoxy) group at C5 provides localized steric hindrance. However, its meta relationship to the bromo group minimizes interference during the initial coupling, allowing the reaction to proceed smoothly.

Figure 1: Chemoselective Pd(0) catalytic cycle favoring C-Br oxidative addition.

Experimental Design & Condition Optimization

Achieving >95% chemoselectivity requires suppressing the secondary activation of the C-Cl bond. This is accomplished through strict control of the catalyst's electron density, the reaction temperature, and reagent stoichiometry.

-

Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] is utilized. While highly active for activated C-Br bonds, triphenylphosphine lacks the electron-donating power required to push Pd(0) into the stronger C-Cl bond at temperatures below 80 °C[3]. Conversely, bulky, electron-rich ligands (e.g., XPhos) will lead to unwanted over-coupling[4].

-

Solvent System: A biphasic Toluene/Ethanol/Water (3:1:1) system is critical. Toluene solubilizes the hydrophobic nitrobenzene substrate, water dissolves the sodium carbonate base, and ethanol acts as a phase-transfer bridge to facilitate transmetalation at the interface.

Table 1: Optimization of Chemoselective Suzuki Coupling Conditions

| Entry | Catalyst System | Base (2.0 eq) | Solvent System | Temp (°C) | Mono-coupled Yield | Di-coupled Yield |

| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/EtOH/H2O | 60 | 94% | < 1% |

| 2 | Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/EtOH/H2O | 90 | 78% | 14% |

| 3 | Pd(dppf)Cl2 (5 mol%) | K2CO3 | 1,4-Dioxane/H2O | 80 | 82% | 9% |

| 4 | Pd2(dba)3 / XPhos | Cs2CO3 | 1,4-Dioxane | 100 | 11% | 86% |

Note: Entry 1 represents the validated optimal conditions. Elevated temperatures (Entry 2) or highly active phosphine ligands (Entry 4) erode chemoselectivity, leading to premature C-Cl activation[1].

Detailed Methodologies

Protocol A: Chemoselective C-Br Functionalization

Objective: Synthesize 1-Aryl-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene.

Reagents:

-

1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene: 10.0 mmol (3.08 g)

-

Arylboronic Acid: 10.5 mmol (Causality: Limiting to 1.05 equivalents prevents thermodynamic driving forces toward di-coupling).

-

Pd(PPh3)4: 0.5 mmol (5 mol%)

-

Na2CO3: 20.0 mmol (2.12 g)

-

Toluene / Ethanol / Deionized Water: 30 mL / 10 mL / 10 mL

Step-by-Step Workflow:

-

System Purging (Critical): Charge a 100 mL Schlenk flask with the substrate, arylboronic acid, and Pd(PPh3)4. Evacuate the flask and backfill with ultra-pure Argon. Repeat for 3 cycles. Failure to remove oxygen will result in catalyst oxidation and homocoupling of the boronic acid.

-

Solvent Preparation: Separately sparge the Toluene, Ethanol, and Water with Argon for 30 minutes prior to use.

-

Reaction Assembly: Dissolve the Na2CO3 in the degassed water. Add the Toluene and Ethanol to the Schlenk flask via syringe, followed by the aqueous base solution.

-

Execution: Heat the biphasic mixture to exactly 60 °C. Stir vigorously at >1000 rpm. Causality: High shear stirring is mandatory to maximize the surface area of the biphasic interface, ensuring transmetalation is not rate-limiting.

-

Validation & Monitoring: After 4 hours, sample the organic layer. Analyze via HPLC or TLC (Hexanes/EtOAc 8:2). The reaction is complete when the starting material is consumed and no di-coupled byproduct is detected.

-

Workup: Cool to room temperature. Dilute with 50 mL Ethyl Acetate. Separate the aqueous layer. Wash the organic phase with brine (2 x 30 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Sequential C-Cl Activation (Downstream Functionalization)

Once the mono-coupled intermediate is isolated, the intact C-Cl bond can be functionalized via a second Suzuki-Miyaura coupling or a Buchwald-Hartwig amination[5].

Conditions for 2nd Stage Coupling: To activate the recalcitrant C-Cl bond, switch to a highly active catalyst system: Pd2(dba)3 (2 mol%) and XPhos (4 mol%) with K3PO4 in 1,4-Dioxane/H2O at 100 °C. The bulky, electron-rich dialkylbiarylphosphine ligand (XPhos) facilitates oxidative addition into the stronger C-Cl bond[1].

Figure 2: Sequential functionalization workflow exploiting the C-Br/C-Cl reactivity gap.

Troubleshooting & Quality Control

-

Issue: High levels of proto-debromination.

-

Causality: Moisture in non-aqueous setups, or degradation of the boronic acid.

-

Solution: Ensure the boronic acid is stored properly and use freshly degassed solvents.

-

-

Issue: Nitro-group reduction or degradation.

-

Causality: Prolonged heating with certain electron-rich palladium species can inadvertently reduce the -NO₂ group.

-

Solution: Strictly limit the reaction time to 4-6 hours and maintain the temperature at ≤ 60 °C during Protocol A.

-

-

Issue: Stalled Reaction / Poor Conversion.

-

Causality: Inadequate phase transfer due to slow stirring.

-

Solution: Ensure the magnetic stir bar is appropriately sized for the flask and stirring is maintained at >1000 rpm to emulsify the Toluene/Water layers.

-

References

-

Development of Chemoselective Suzuki‑Miyaura Coupling Reactions Kochi University of Technology URL:[Link]

-

Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines ACS Publications URL:[Link]

-

Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates RSC Publishing URL:[Link]

-

General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand ACS Publications URL:[Link]

Sources

- 1. 1-Bromo-4-chlorobenzene | 106-39-8 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. kochi-tech.ac.jp [kochi-tech.ac.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00339C [pubs.rsc.org]

Application Note: Synthesis Protocol for 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene

Executive Summary

This application note outlines a highly efficient, scalable, and self-validating protocol for the synthesis of 1-bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene (commonly referred to as 1-bromo-2-chloro-5-isobutoxy-4-nitrobenzene). The methodology employs a Nucleophilic Aromatic Substitution (SNAr) strategy, utilizing the commercially available building block 1-bromo-2-chloro-5-fluoro-4-nitrobenzene as the electrophile and isobutanol as the nucleophile. This guide is designed for drug development professionals and synthetic chemists requiring high-purity etherified halonitrobenzene intermediates.

Mechanistic Rationale & Experimental Design

The selection of this specific synthetic route is driven by the inherent electronic properties of the starting materials. In SNAr reactions, the fluoride ion is widely recognized as an exceptional leaving group due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and maximizes the electrophilicity of the ipso-carbon[1].

The presence of the nitro group located ortho to the fluorine atom provides critical stabilization. As the isobutoxide nucleophile attacks the ipso-carbon, the nitro group withdraws electron density via both resonance and inductive effects, stabilizing the anionic Meisenheimer complex intermediate.

Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base to deprotonate isobutanol. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it effectively solvates the potassium cations, thereby leaving the isobutoxide anion "naked" and highly nucleophilic, ensuring rapid conversion while minimizing side reactions.

Reagent Stoichiometry and Quantitative Data

| Reagent | CAS Number | MW ( g/mol ) | Equivalents | Amount | Role |

| 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene | 1027833-17-5 | 254.44 | 1.0 | 2.54 g (10.0 mmol) | Electrophile |

| Isobutanol (2-Methylpropan-1-ol) | 78-83-1 | 74.12 | 1.5 | 1.11 g (15.0 mmol) | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.76 g (20.0 mmol) | Base |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 25 mL | Solvent |

Experimental Workflow

Figure 1: Workflow for the SNAr synthesis of 1-bromo-2-chloro-5-isobutoxy-4-nitrobenzene.

Step-by-Step Methodological Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reaction fidelity.

Phase 1: Reaction Setup and Nucleophile Activation

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Base Suspension: Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol) followed by anhydrous DMF (20 mL) to the flask.

-

Alkoxide Formation: Inject isobutanol (1.11 g, 15.0 mmol) dropwise via syringe. Stir the suspension vigorously at room temperature (20–25 °C) for 15 minutes. Causality: Pre-stirring allows for the initial deprotonation equilibrium to establish the reactive isobutoxide species before the electrophile is introduced.

Phase 2: Electrophile Addition and SNAr 4. Addition: Dissolve 1-bromo-2-chloro-5-fluoro-4-nitrobenzene (2.54 g, 10.0 mmol) in the remaining anhydrous DMF (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized thermal spikes. 5. Heating: Submerge the flask in a pre-heated oil bath at 60 °C. 6. In-Process Control (IPC): Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 9:1) or LC-MS. The starting material (Rf ~0.6) should be cleanly consumed and replaced by a lower-polarity product spot (Rf ~0.7). The reaction typically reaches >95% conversion within 4 to 6 hours.

Phase 3: Workup and Isolation 7. Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Pour the crude mixture into a beaker containing 100 mL of ice-cold distilled water to precipitate the organics and quench any unreacted alkoxide. 8. Extraction: Transfer the aqueous suspension to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL). 9. DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL). Causality: Aqueous LiCl is highly effective at partitioning DMF out of the organic phase, preventing solvent contamination during concentration[2]. Follow with a final wash using saturated aqueous NaCl (brine, 50 mL). 10. Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification 11. Chromatography: Purify the crude dark-yellow oil via flash column chromatography on silica gel. Elute with a gradient of 100% Hexanes to 5% EtOAc in Hexanes. 12. Collection: Pool the fractions containing the pure product and concentrate in vacuo to afford 1-bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene as a pale yellow solid/oil.

Analytical Characterization (Self-Validation)

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

-

¹H NMR (CDCl₃, 400 MHz): The successful incorporation of the isobutoxy group is confirmed by the presence of a doublet at ~3.85 ppm (2H, -OCH₂-), a multiplet at ~2.15 ppm (1H, -CH-), and a doublet at ~1.05 ppm (6H, -CH₃). The aromatic region will display two distinct singlets (due to the para-relationship of the remaining protons) in the 7.0–8.2 ppm range.

-

LC-MS (ESI+): The mass spectrum must display the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. Expect the[M+H]⁺ pseudomolecular ion cluster around m/z 308 / 310 / 312 in a ~3:4:1 intensity ratio.

Sources

The Strategic Utility of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary drug discovery, the demand for novel molecular architectures with tunable physicochemical properties and biological activities is insatiable. The substituted aniline moiety, a privileged structure in medicinal chemistry, serves as a cornerstone for a multitude of therapeutic agents, particularly in oncology as kinase inhibitors.[1][2] 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene emerges as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its strategic placement of three distinct functional groups—a nitro group, a bromine atom, and a chlorine atom—on a sterically hindered aromatic core provides a rich platform for sequential and site-selective chemical modifications.

This guide provides an in-depth exploration of the synthetic utility of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene. We will delve into detailed protocols for key transformations, elucidate the underlying chemical principles that govern reactivity and selectivity, and present a framework for its application in the synthesis of advanced pharmaceutical precursors.

Core Reactivity Principles: A Triad of Opportunities

The synthetic potential of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene is dictated by the interplay of its three key functional groups. Understanding their individual and collective influence is paramount for designing efficient and selective synthetic routes.

-

The Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3][4] Furthermore, its reduction to an aniline is a pivotal transformation, unlocking access to a vast chemical space of N-aryl compounds.[1]

-

The Halogens (Bromo and Chloro): The differential reactivity of the carbon-bromine and carbon-chlorine bonds is the cornerstone of sequential cross-coupling strategies. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, allowing for selective functionalization.[5]

-

The 2-Methylpropoxy (Isobutoxy) Group: This bulky alkyl ether provides steric hindrance that can influence the regioselectivity of certain reactions. Its lipophilic nature can also be strategically employed to modulate the solubility and pharmacokinetic properties of the final drug candidates.

The logical workflow for the utilization of this building block is often sequential, leveraging these reactivity differences to construct molecular complexity in a controlled manner.

Caption: A logical workflow for the sequential functionalization of the title compound.

Application Protocols

The following protocols are presented as robust starting points for the synthetic manipulation of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene. As a Senior Application Scientist, it is imperative to note that optimization of reaction conditions (e.g., catalyst loading, temperature, reaction time) may be necessary for specific substrates and scales.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C-Br Position

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl structures prevalent in many kinase inhibitors.[6][7] The higher reactivity of the C-Br bond allows for selective coupling while preserving the C-Cl bond for subsequent transformations.[5]

Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand such as SPhos (4 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Under a positive pressure of inert gas, add a base (e.g., K₃PO₄, 2.0 mmol) and a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | >90 |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 80-90 |